molecular formula C10H9NO3S B8806181 3-(4-(Methylsulfonyl)phenyl)-3-oxopropanenitrile CAS No. 122454-47-1

3-(4-(Methylsulfonyl)phenyl)-3-oxopropanenitrile

Cat. No. B8806181
M. Wt: 223.25 g/mol
InChI Key: AAUIEJAFZHNSCC-UHFFFAOYSA-N
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Patent
US07390903B2

Procedure details

To a stirred suspension of 1.0 g (3.61 mmol) (4-methanesulfonyl-phenyl)-acetyl bromide in 15 ml ethanol was added a solution of 0.47 g (7.22 mmol) potassium cyanide in 5 ml water. The mixture was then stirred at RT for 1 h, then acidified to ph=5-6 with aqueous HCl 1M and then extracted with ethyl acetate, The combined organic phases were dried over sodium sulfate and concentrated in vacuo to afford 0.29 g (37%) 3-(4-methanesulfonyl-phenyl)-3-oxo-propionitrile as a yellow solid. ES-MS m/e (%): 222 (M, 100).
Name
(4-methanesulfonyl-phenyl)-acetyl bromide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12](Br)=O)=[CH:7][CH:6]=1)(=[O:4])=[O:3].[C-:15]#[N:16].[K+].Cl.C([OH:21])C>O>[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:21])[CH2:12][C:15]#[N:16])=[CH:7][CH:6]=1)(=[O:4])=[O:3] |f:1.2|

Inputs

Step One
Name
(4-methanesulfonyl-phenyl)-acetyl bromide
Quantity
1 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)Br
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0.47 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C(CC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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